molecular formula C₁₈H₂₄ClN₃O₇ B1144720 (2S)-Arimoclomol Maleic Acid CAS No. 289893-28-3

(2S)-Arimoclomol Maleic Acid

Cat. No.: B1144720
CAS No.: 289893-28-3
M. Wt: 429.85
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Description

(2S)-Arimoclomol Maleic Acid is a stereoisomer of the heat shock protein (HSP) amplifier arimoclomol, where the maleic acid (cis-butenedioic acid) serves as a counterion. Arimoclomol functions by stabilizing HSPs under cellular stress, enhancing protein folding and reducing aggregation of misfolded proteins, a mechanism relevant to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) .

The (2S) configuration refers to the stereochemistry at the second carbon of the glycerol backbone in the arimoclomol structure. Current evidence suggests that this compound is primarily used as a research compound, with restricted handling due to its short shelf life and controlled status . Its molecular formula is C₁₈H₂₄ClN₃O₇, identical to the (2R)-isomer, but stereochemical differences may influence receptor binding and metabolic stability .

Properties

CAS No.

289893-28-3

Molecular Formula

C₁₈H₂₄ClN₃O₇

Molecular Weight

429.85

Synonyms

N-[(2S)-2-Hydroxy-3-(1-piperidinyl)propoxy]-3-Pyridinecarboximidoyl Chloride 1-Oxide (2Z)-2-Butenedioate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-Arimoclomol Maleic Acid typically involves the reaction of arimoclomol with maleic acid under controlled conditions. The process begins with the preparation of arimoclomol, which is synthesized through a series of chemical reactions involving the condensation of specific precursors. Once arimoclomol is obtained, it is reacted with maleic acid in the presence of a suitable solvent and catalyst to form the desired compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactors and equipment to handle the large volumes of reactants and solvents. The reaction parameters are carefully monitored and controlled to maintain consistency and quality. The final product is purified through various techniques such as crystallization, filtration, and drying to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions: (2S)-Arimoclomol Maleic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and applications.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are used under specific conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles. The conditions vary depending on the specific substitution reaction being performed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

(2S)-Arimoclomol Maleic Acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.

    Biology: It is studied for its potential role in modulating cellular stress responses and protecting cells from damage.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other conditions involving cellular stress.

    Industry: The compound is used in the production of various industrial products, including polymers, resins, and coatings.

Mechanism of Action

The mechanism of action of (2S)-Arimoclomol Maleic Acid involves its interaction with cellular stress response pathways. The compound is believed to enhance the expression of heat shock proteins, which play a crucial role in protecting cells from stress-induced damage. By modulating these pathways, this compound helps maintain cellular homeostasis and promotes cell survival under stressful conditions. The molecular targets and pathways involved include heat shock factor 1 (HSF1) and heat shock proteins (HSPs), which are key regulators of the cellular stress response.

Comparison with Similar Compounds

Stereoisomeric Comparison: (2S)- vs. (2R)-Arimoclomol Maleic Acid

While structurally identical except for stereochemistry, key differences arise in their applications and safety profiles:

Parameter (2S)-Arimoclomol Maleic Acid (2R)-Arimoclomol Maleic Acid
Primary Use Research applications; restricted to laboratory use Clinical development (e.g., ALS therapy)
Toxicity Data No published toxicological studies Limited data; potential skin/eye irritation
Regulatory Status Controlled product; requires special permits FDA Fast Track designation for ALS
Handling Precautions Short shelf life; requires BSL certification Standard laboratory handling with PPE

The (2R)-isomer’s efficacy in ALS is attributed to its enhanced interaction with HSP pathways, though the exact impact of stereochemistry remains understudied.

Comparison with Other Dicarboxylic Acid Derivatives

Maleic acid, a component of this compound, is often compared to structurally related dicarboxylic acids like malonic acid , fumaric acid , and malic acid :

Property Maleic Acid Malonic Acid Fumaric Acid Malic Acid
Structure cis-butenedioic acid propanedioic acid trans-butenedioic acid 2-hydroxybutanedioic acid
Solubility (Water) High (788 g/L at 25°C) Moderate (763 g/L at 20°C) Low (6.3 g/L at 25°C) High (558 g/L at 20°C)
Melting Point 135°C 135°C 287°C 130°C (DL-form)
Biological Activity Inhibits S. sclerotiorum via oxalic acid reduction Reduces sclerotia formation in fungi Used in food preservation and psoriasis therapy Natural metabolite; used in food additives
Industrial Role Precursor to polymers, agrochemicals Synthesis of barbiturates Food acidulant, resin production Flavor enhancer, cosmetics

Maleic acid’s cis-configuration enables intramolecular hydrogen bonding, explaining its higher solubility and lower melting point compared to fumaric acid (trans-isomer) . In this compound, maleic acid’s acidity likely enhances the compound’s stability and bioavailability compared to other salts.

Pharmacological Comparison with Other HSP Modulators

  • Geldanamycin : Binds directly to HSP90 but exhibits hepatotoxicity, unlike arimoclomol’s indirect amplification .
  • Celastrol : Activates HSF-1 (heat shock transcription factor) but has poor bioavailability .

Arimoclomol’s maleate salt offers advantages in solubility and formulation over free-base or alternative salts (e.g., citrate), though comparative studies are lacking in the provided evidence.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and stability of (2S)-Arimoclomol Maleic Acid in pharmaceutical formulations?

  • Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with mixed-mode columns (e.g., BIST™ A+) for simultaneous quantification of maleic acid and related impurities (e.g., fumaric acid) . Validate the method using quantitative NMR (qNMR) for traceable purity certification, as demonstrated in studies where maleic acid was cross-validated with expanded measurement uncertainties <0.1% . Include stability testing under controlled humidity, as maleic anhydride (a precursor) hydrolyzes to maleic acid in moisture-rich environments .

Q. How does the stereochemistry of (2S)-Arimoclomol influence its interaction with maleic acid in salt formation?

  • Methodological Answer : Employ X-ray crystallography to confirm planar molecular geometry and hydrogen bonding patterns, as seen in maleic acid's intramolecular and intermolecular interactions . Pair this with potentiometric titrations to assess acid-base equilibria, ensuring the (2S) configuration optimizes salt stability and solubility .

Q. What safety protocols are essential when handling maleic acid derivatives like this compound in laboratory settings?

  • Methodological Answer : Follow NFPA 704 guidelines for corrosive chemicals, including PPE (gloves, goggles) and ventilation. Store in airtight containers to prevent hydrolysis to maleic acid, which generates pungent odors and reactive byproducts . Conduct risk assessments for photochemical dimerization risks during synthesis .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on maleic acid's biological effects, such as its dual role in promoting and inhibiting microbial growth?

  • Methodological Answer : Design experiments controlling for pH-dependent activity and strain-specific responses . For example, maleic acid inhibits Listeria monocytogenes biofilms at low pH by targeting GadD2 enzyme activity , but increases sclerotia formation in Sclerotinia sclerotiorum via undefined mechanisms . Use one-way ANOVA with Duncan’s post-hoc tests to statistically differentiate treatment effects .

Q. What experimental design considerations are critical for optimizing maleic acid's role in enhancing drug solubility, as seen in (2S)-Arimoclomol formulations?

  • Methodological Answer : Apply Response Surface Methodology (RSM) to model variables like temperature (30–40°C), stirring speed (200–400 rpm), and maleic acid concentration (1–20 ppm), as validated in crystallization studies . Include solubility parameter screening using differential scanning calorimetry (DSC) to assess maleic acid’s impact on amorphous solid dispersions .

Q. How can transcriptomic profiling elucidate the neurotoxic potential of maleic acid in (2S)-Arimoclomol formulations?

  • Methodological Answer : Treat neuronal cells (e.g., SH-SY5Y) with graded doses (10–100 μM) of maleic acid and perform RNA-seq analysis to identify differentially expressed genes linked to calcium homeostasis and oxidative stress. Use Dunnett’s t-test for dose-response comparisons, as demonstrated in studies showing altered thiol levels and calcium signaling .

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